![molecular formula C12H23N3OS B5757154 2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone CAS No. 413609-62-8](/img/structure/B5757154.png)
2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone
Overview
Description
2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone is a chemical compound that is widely used in scientific research. It is a thiosemicarbazone derivative with a cyclopentanone ring structure. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Herbicide Application
“2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone” is related to Triclopyr-butotyl, a herbicide used for perennial broad-leaved and woody weed control mainly on uncultivated areas . It’s used to control pests like Alder, Blackberry, Boxelder, Buckthorn, Cottonwood, Gorse, Hawthorn, Mulberry, Sassafras, Wild rose, Burdock, Curly dock, Canada thistle, Mustard, Lambsquarter .
Industrial Use
This compound is used in various industrial sites, plantations, rangeland, right-of-way, and ornamental turf . It’s also used in rice cultivation .
Fluorescent Probes in Biology and Medicine
“Probes2_000391” and “Probes1_000094” are likely to be fluorescent probes. Fluorescent probes are attractive tools for biology, drug discovery, disease diagnosis, and environmental analysis . They can be used to detect biological substances, obtain detailed cell images, track in vivo biochemical reactions, and monitor disease biomarkers without damaging biological samples .
Bioimaging Applications
Fluorescent probes have been widely used in bioimaging, including biological substance detection, cell imaging, in vivo biochemical reaction process tracking, and disease biomarker monitoring . They offer real-time imaging, in-depth visualization, and less damage to biological samples .
Nucleic Acid Probes
“Probes1_000094” could be a nucleic acid probe. Nucleic acid probes are used in various blotting and in situ techniques for the detection of nucleic acid sequences . In medicine, they can help in the identification of microorganisms and the diagnosis of infectious, inherited, and other diseases .
Synthetic Probes in Research and Diagnostics
Synthetic nucleic acid analogues are replacing nucleic acids because of greater stability and efficiency in in vivo applications and molecular biology research . These artificial nucleic acid analogues like LNAs (locked nucleic acids) and PNAs (peptide nucleic acids) are being exploited in research and diagnostics .
properties
IUPAC Name |
[(E)-[2-(2-butoxyethyl)cyclopentylidene]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3OS/c1-2-3-8-16-9-7-10-5-4-6-11(10)14-15-12(13)17/h10H,2-9H2,1H3,(H3,13,15,17)/b14-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVXECRUDAFXTP-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1CCCC1=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCC\1CCC/C1=N\NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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